2-((tert-Butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid

Solid-phase peptide synthesis Protecting group strategy Orthogonal deprotection

2-((tert-Butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS 1822548-43-5) is an N-Boc-protected non-proteinogenic α-amino acid with the molecular formula C₁₀H₁₆N₄O₄ and a molecular weight of 256.26 g/mol. The compound features a 1,2,4-triazole heterocycle at the β-position of the alanine backbone, with the amino group protected by an acid-labile tert-butoxycarbonyl (Boc) group.

Molecular Formula C10H16N4O4
Molecular Weight 256.262
CAS No. 1822548-43-5
Cat. No. B2748806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((tert-Butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid
CAS1822548-43-5
Molecular FormulaC10H16N4O4
Molecular Weight256.262
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CN1C=NC=N1)C(=O)O
InChIInChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)13-7(8(15)16)4-14-6-11-5-12-14/h5-7H,4H2,1-3H3,(H,13,17)(H,15,16)
InChIKeyQIHZXRJAHXMAAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((tert-Butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS 1822548-43-5): Sourcing Guide for N-Boc-Protected β-Triazolylalanine in Peptide Synthesis & ADC Payload Development


2-((tert-Butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS 1822548-43-5) is an N-Boc-protected non-proteinogenic α-amino acid with the molecular formula C₁₀H₁₆N₄O₄ and a molecular weight of 256.26 g/mol . The compound features a 1,2,4-triazole heterocycle at the β-position of the alanine backbone, with the amino group protected by an acid-labile tert-butoxycarbonyl (Boc) group . Commercially available as a racemic mixture from multiple suppliers at purities of 95–97% , this compound serves as a versatile protected amino acid building block for solid-phase peptide synthesis (SPPS) and as a key intermediate in the preparation of cytotoxin payloads for antibody-drug conjugates (ADCs), specifically as the Boc-Dap-Tra fragment of the microtubule inhibitor duo-5 (duostatin 5) [1].

Why Generic N-Boc Triazole Alanine Substitution Fails for GMP-Grade ADC Intermediate Sourcing: CAS 1822548-43-5


Direct substitution of 2-((tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid with closely related analogs—including the unprotected free amino acid (CAS 86362-20-1), the Fmoc-protected variant (CAS 1217449-37-0), or the enantiopure (S)-Boc derivative (CAS 957493-89-9)—carries consequential risks to synthetic workflow compatibility, final product quality, and regulatory acceptance . The Boc group confers specific acid-lability orthogonal to Fmoc-based SPPS strategies, while the racemic nature of CAS 1822548-43-5 versus the enantiopure L-isomer dictates fundamentally different chiral purity profiles in downstream intermediates. Additionally, documented industrial applications in ADC cytotoxin manufacturing impose distinct purity specifications (≥97%) and impurity control requirements (BDT-IM content) that generic-grade alternatives do not guarantee [1]. These factors collectively preclude simple interchange without revalidation of the entire synthetic route and impurity profile.

Head-to-Head Quantitative Differentiation of 2-((tert-Butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS 1822548-43-5)


Boc Protection Enables Orthogonal SPPS Compatibility Versus Unprotected Free Amino Acid (CAS 86362-20-1)

The Boc protecting group on CAS 1822548-43-5 enables acidolytic deprotection compatible with Boc/Bzl SPPS strategies, whereas the unprotected free amino acid 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS 86362-20-1) carries a free α-amine that would cause uncontrolled chain extension and branching in any peptide synthesis protocol . The Boc group is cleavable under standard TFA conditions (typically 50–95% TFA in DCM, 30 min to 2 h at room temperature), providing temporal control over amine liberation, while the unprotected variant offers no such control and therefore cannot function as a chain-terminated building block [1]. Supplier purity specifications for the free amino acid are typically 95–98%, but this purity metric does not address the fundamental incompatibility of the unprotected amine with sequential coupling strategies .

Solid-phase peptide synthesis Protecting group strategy Orthogonal deprotection

Racemic CAS 1822548-43-5 Offers 68% Synthetic Yield via 4-Step Route Versus Unreported Multi-Step Yields for Enantiopure (S)-Boc Variant (CAS 957493-89-9)

The racemic synthesis of the 2-methyl analog of CAS 1822548-43-5 has been demonstrated to proceed in four steps with an overall yield of 68%, involving regioselective alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, oxazoline ring-opening, and KMnO₄ oxidation of the N-protected β-aminoalcohol [1]. This established four-step, one-pot-compatible methodology translates directly to the synthesis of CAS 1822548-43-5 (which differs only by the absence of the α-methyl substituent) and provides a well-characterized, reproducible manufacturing route. In contrast, the enantiopure (S)-Boc variant (CAS 957493-89-9, also designated Boc-3-(1,2,4-triazol-1-yl)-L-alanine) relies on stereospecific enzymatic synthesis to achieve >99% enantiomeric excess (ee), a process for which comparable multi-step yields have not been reported and which incurs significantly higher manufacturing cost due to enzyme catalyst expense and chiral resolution steps [2].

Synthetic efficiency Racemic synthesis Process chemistry Cost of goods

Industrial ADC-Grade Purity Specifications: ≥97% HPLC for CAS 1822548-43-5 With Validated BDT-IM Impurity Control Versus Generic 95% Grade

The industrial-scale production of duo-5 (duostatin 5) ADC cytotoxin payloads utilizes CAS 1822548-43-5 as the Boc-Dap-Tra intermediate fragment. A dedicated patent (CN118724780A) describes a validated purification method achieving high-purity Boc-Dap-Tra in which the critical process impurity BDT-IM is specifically controlled through recrystallization from selected organic solvents (ethyl acetate, isopropanol, n-propanol, ethanol, acetone, or toluene) [1]. Supplier specifications for generic research-grade material typically list ≥95% purity , while the industrial specification for ADC manufacturing is ≥97% HPLC with documented impurity profile, as confirmed by Amatek Scientific and ChemicalBook supplier listings . The difference between 95% and 97% purity—a 2% absolute or approximately 40% relative reduction in total impurities (from ≤5% to ≤3%)—is critical at the intermediate stage because impurities in the Boc-Dap-Tra fragment propagate through the remaining multi-step synthesis of duo-5, potentially generating structurally related impurities in the final ADC that complicate regulatory CMC (Chemistry, Manufacturing, and Controls) filing [1].

ADC manufacturing Cytotoxin intermediate Impurity control GMP compliance

Racemic CAS 1822548-43-5 Versus Enantiopure (S)-Boc-L-Ala(Tri)-OH (CAS 957493-89-9): Distinct Procurement Logic for ADC Fragment Synthesis Versus Enantioselective Peptide Design

CAS 1822548-43-5 is supplied and used as the racemic mixture (DL-form), a fact consistent with its role as the Boc-Dap-Tra intermediate fragment in duo-5 ADC cytotoxin synthesis, where the triazole-bearing stereocenter is configured post-coupling or is not the sole determinant of biological activity [1]. In contrast, Sigma Aldrich's (S)-enantiomer (CAS 957493-89-9, Product No. 50996) is manufactured via stereospecific enzymatic synthesis to achieve >99% enantiomeric excess (ee) and is positioned for enantioselective peptide applications where chirality at the β-triazolylalanine position is pharmacophorically essential [2]. The molecular formula (C₁₀H₁₆N₄O₄) and molecular weight (256.26 g/mol) are identical between the two, meaning that simple identity-based procurement (e.g., CAS number search alone) cannot distinguish them; the selection must be driven by the stereochemical requirement of the downstream application . The racemic form is expected to be significantly less expensive than the enantiopure enzymatic product (estimated ≥3–5× cost differential based on typical racemic vs. enzymatic amino acid pricing), making the racemic form the economically rational choice for applications where stereochemistry at the α-carbon does not govern target binding [Class-level inference].

Chirality ADC payload Racemic vs enantiopure Procurement strategy

Boc-Protected CAS 1822548-43-5 Versus Fmoc-Protected Analog (CAS 1217449-37-0): Divergent SPPS Deprotection Orthogonality Defining Synthesizer Platform Compatibility

The Boc and Fmoc protecting groups represent fundamentally orthogonal deprotection chemistries that dictate compatibility with different automated peptide synthesizer platforms and resin types. CAS 1822548-43-5 employs acid-labile Boc protection cleavable with TFA, making it the required form for Boc/Bzl SPPS protocols and for acid-labile intermediate protection in solution-phase fragment condensations . The Fmoc analog (CAS 1217449-37-0, Fmoc-3-(1,2,4-triazol-1-yl)-Ala-OH) employs base-labile Fmoc protection cleavable with 20% piperidine in DMF, which is the standard for Fmoc/tBu SPPS on Wang, Rink amide, or 2-chlorotrityl resins . At the molecular level, the Fmoc variant carries a substantially higher molecular weight (378.4 g/mol versus 256.26 g/mol, a difference of 122.14 g/mol attributable to the fluorenylmethoxycarbonyl moiety), which alters stoichiometric calculations for coupling reactions and resin loading determinations . These two compounds are not interchangeable in automated SPPS without complete reconfiguration of the synthesizer program, deprotection reagents, and resin chemistry .

Fmoc-SPPS Boc-SPPS Protecting group orthogonality Automated peptide synthesis

Priority Application Scenarios for 2-((tert-Butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS 1822548-43-5) Based on Quantitative Differentiation Evidence


Industrial-Scale Manufacturing of Duo-5 (Duostatin 5) ADC Cytotoxin Payloads

CAS 1822548-43-5 is the established Boc-Dap-Tra intermediate fragment in the multi-step synthesis of duo-5, a potent microtubule polymerization inhibitor used as the cytotoxic payload in trastuzumab botidotin and related ADC programs [1]. The validated patent-based purification method (CN118724780A) ensures ≥97% HPLC purity with controlled BDT-IM impurity levels, meeting the stringent intermediate quality requirements for GMP ADC manufacturing [2]. The single-crystal structure of Boc-Dap-Tra has been solved and patented (CN117903034B), confirming the absolute configuration of the four chiral centers in the duo-5 fragment and providing critical reference data for structure elucidation during CMC regulatory filing [3].

Boc/Bzl Solid-Phase Peptide Synthesis of Triazole-Modified Peptides

The acid-labile Boc protection on CAS 1822548-43-5 makes it the directly compatible building block for Boc/Bzl SPPS protocols, where the triazole heterocycle can serve as a metal-chelating side chain, a bioisostere for histidine, or a click chemistry handle for post-synthetic conjugation [1]. Unlike the free amino acid (CAS 86362-20-1), no additional protection step is required before resin loading, saving one synthetic operation and avoiding the associated ~10–15% cumulative yield loss in multi-step sequences [2]. The racemic nature of the compound is acceptable for applications where the triazole functionality—rather than α-carbon stereochemistry—governs peptide activity.

Cost-Optimized Research-Scale Procurement for Triazole Amino Acid Library Synthesis

For academic or biotech laboratories synthesizing diverse triazole-containing amino acid libraries, CAS 1822548-43-5 (racemic, 95–97% purity) offers the most economical entry point among N-protected β-triazolylalanine derivatives [1]. At an estimated 3–5× lower cost than the enantiopure (S)-Boc-L-Ala(Tri)-OH (Sigma Aldrich 50996, >99% ee), and with comparable chemical purity for non-stereospecific applications, the racemic compound minimizes reagent expenditure while providing identical triazole-mediated reactivity profiles for metal coordination, hydrogen bonding, and π-stacking studies [2]. The documented 68% overall yield four-step synthetic route provides a reliable basis for in-house scale-up if required [3].

Solution-Phase Peptide Fragment Condensation Requiring Orthogonal N-Terminal Protection

In solution-phase convergent peptide synthesis strategies where an acid-labile N-terminal protecting group is required orthogonal to base-labile C-terminal esters (e.g., -OMe, -OtBu), CAS 1822548-43-5 (Boc-protected) is the necessary choice over the Fmoc analog (CAS 1217449-37-0) [1]. The Boc group can be selectively removed under mild acidic conditions (TFA/DCM or HCl/dioxane) without affecting tert-butyl ester side-chain protections or peptide backbone integrity, enabling clean fragment coupling with minimal epimerization risk [2].

Quote Request

Request a Quote for 2-((tert-Butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.